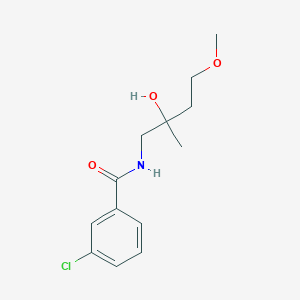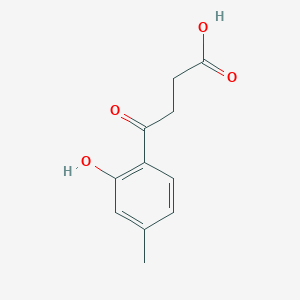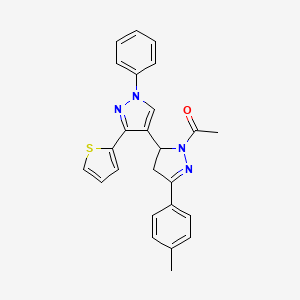![molecular formula C24H27N3O3 B2480487 propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 890639-80-2](/img/structure/B2480487.png)
propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of complex organic molecules that are of significant interest in the fields of medicinal chemistry and material science. These compounds often exhibit a wide range of biological activities and have potential applications in drug development and other technological advancements.
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. A study by Grimwood et al. (2011) discusses the synthesis of a κ-opioid receptor antagonist with a somewhat similar complex structure, demonstrating the intricate steps and conditions required for the synthesis of these molecules (Grimwood et al., 2011).
Molecular Structure Analysis
The molecular structure of complex organic compounds is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Salian et al. (2018) elucidated the structure of chalcone derivatives using single-crystal X-ray diffraction, highlighting the detailed analysis required to understand the molecular geometry and conformation of such compounds (Salian et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of a compound depend on its functional groups and molecular structure. Studies on related compounds, such as the work by Husain et al. (2008), explore the synthesis and biological evaluation of oxadiazoles, providing insight into the chemical reactions these compounds undergo and their potential biological activities (Husain et al., 2008).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for understanding the behavior of chemical compounds in different environments. The crystal structure and physical characterization of similar compounds have been extensively studied, as demonstrated by Caracelli et al. (2015), who analyzed the crystal structure of a pyrrolidinyl acetate derivative (Caracelli et al., 2015).
科学的研究の応用
Synthesis and Characterization
- The compound is utilized as a starting material in various alkylation and ring closure reactions, generating a structurally diverse library of compounds. This includes reactions with S-alkylated dithiocarbamic acid salts and aryl mercaptans, producing dithiocarbamates and thioethers, respectively. It also reacts with various amines and undergoes C-alkylation reactions with ketones, pyrrole, and indoles, yielding a range of derivatives including pyrazolines, pyridines, benzodiazepines, benzothiazepine, and others (Roman, 2013).
Molecular Reactivity and Transformations
- The compound demonstrates reactivity leading to the formation of structurally distinct molecules. For instance, 2-(trifluoromethyl)-1H-benzimidazole, when alkylated with 4-bromobutyl acetate, generates derivatives that display moderate tuberculostatic activity. Moreover, the compound is involved in reactions that yield mixtures of different alcohols and benzimidazole derivatives, showing its versatility in chemical transformations (Shchegol'kov et al., 2013).
Gas-phase Thermolysis Studies
- The compound is studied in the context of gas-phase thermolysis of benzotriazole derivatives, indicating its importance in understanding reaction mechanisms and kinetics in the gas phase. The studies provide insights into the thermal stability and the potential chemical pathways of benzotriazoles and their derivatives (Dib et al., 2004).
Crystal Structure Analysis
- The compound's derivatives are used to synthesize molecules with specific crystal structures. These synthesized compounds undergo characterization through techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction, helping in the determination of molecular conformation and intermolecular interactions. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Salian et al., 2018).
作用機序
Mode of Action
It is hypothesized that the compound may interact with its targets by binding to active sites, leading to changes in the targets’ function . .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the lack of specific information about its targets, it is difficult to predict the exact pathways it may affect .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and how it interacts with them .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets .
特性
IUPAC Name |
propan-2-yl 2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-4-17-9-11-19(12-10-17)26-14-18(13-22(26)28)24-25-20-7-5-6-8-21(20)27(24)15-23(29)30-16(2)3/h5-12,16,18H,4,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVIUDFTLRMSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)
![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)




![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)
![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)
![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)